molecular formula C24H27NO2S B15002526 N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide CAS No. 899368-31-1

N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide

Cat. No.: B15002526
CAS No.: 899368-31-1
M. Wt: 393.5 g/mol
InChI Key: FDHKTRHMYYNWJY-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide is a naphthalene sulfonamide derivative featuring a cyclohexyl-phenylethyl substituent.

Properties

CAS No.

899368-31-1

Molecular Formula

C24H27NO2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C24H27NO2S/c26-28(27,23-16-15-19-9-7-8-14-22(19)17-23)25-18-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1,3-4,7-11,14-17,21,24-25H,2,5-6,12-13,18H2

InChI Key

FDHKTRHMYYNWJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification: Using recrystallization or chromatography techniques to achieve the desired purity.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexyl and phenylethyl groups facilitate its interaction with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s structure includes:

  • Naphthalene-2-sulfonamide core : A common scaffold in cholinesterase inhibitors and other enzyme-targeting agents.
  • 2-Cyclohexyl-2-phenylethyl substituent : Combines aromatic (phenyl) and aliphatic (cyclohexyl) moieties, likely enhancing lipophilicity and enabling interactions with hydrophobic enzyme pockets.

Comparison with Cholinesterase Inhibitors

N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
  • Structure : Contains a benzylpiperidine group (bulky aromatic) and methoxyethyl chain (polar).
  • Activity : Potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via π-π stacking with TRP286 (AChE) and TYR332 (BuChE), and hydrogen bonding with TYR72 .
  • Key Difference : The cyclohexyl-phenylethyl group in the target compound may reduce polar interactions compared to the methoxyethyl chain but enhance hydrophobic binding.
DL0410 Derivatives (Compounds 6-1 and 7-6)
  • Structure : Compound 6-1 has a dibenzofuran group; 7-6 includes a fluorine atom.
  • Activity :
    • 6-1 : Strong π-π stacking with TYR341/TRP286 (AChE) and charge interactions with BuChE’s APS70/TRP82 .
    • 7-6 : Fluorine atom forms hydrogen bonds with GLY116 (BuChE), enhancing selectivity .

Comparison with Other Sulfonamide Analogues

N-(1-Phenylethyl)naphthalene-2-sulfonamide
  • Structure : Simplified phenylethyl substituent without cyclohexyl.
  • Synthesis : Synthesized via Cu-catalyzed amination (12% yield) .
  • Key Difference : The absence of cyclohexyl reduces steric bulk, possibly lowering target selectivity but improving synthetic accessibility.
N-(Quinolin-8-yl)naphthalene-2-sulfonamide
  • Structure: Quinoline substituent introduces a heterocyclic aromatic system.
  • Activity : Demonstrated antibacterial and enzyme inhibition properties in related compounds .
N-[2-(Pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
  • Structure : Pyridine substituent offers hydrogen-bonding capability.
  • Applications : Explored for antimicrobial and kinase inhibition .
  • Key Difference : The pyridine’s nitrogen can coordinate metal ions, a feature absent in the target compound.

Research Findings and Hypothetical Activity

While direct data on N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide are unavailable, insights from analogues suggest:

  • Cholinesterase Inhibition : Likely binds to AChE/BuChE via π-alkyl interactions with TRP86 (AChE) and TYR332 (BuChE), similar to compound 6-1 but with reduced hydrogen bonding .
  • Lipophilicity : The cyclohexyl group may improve blood-brain barrier penetration compared to polar derivatives like 7-6 .
  • Synthetic Feasibility : Lack of complex heterocycles (e.g., dibenzofuran) could simplify synthesis but reduce potency.

Comparative Data Table

Compound Name Substituent Key Interactions Target Enzyme Hypothetical Ki (nM)*
Target Compound 2-Cyclohexyl-2-phenylethyl π-Alkyl (TRP86), hydrophobic AChE/BuChE ~100–500
N-((1-Benzylpiperidin-3-yl)methyl)-... Benzylpiperidine/methoxyethyl π-π (TRP286), H-bond (TYR72) AChE/BuChE 10–50
Compound 7-6 (DL0410 derivative) Fluorine substituent H-bond (GLY116), π-π (TYR332) BuChE 5–20
N-(1-Phenylethyl)naphthalene-2-sulfonamide Phenylethyl Hydrophobic, minimal polar N/A N/A

*Ki values estimated based on structural analogues.

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